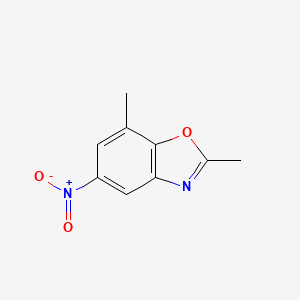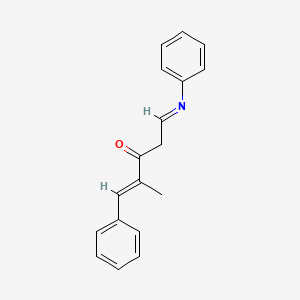
(E)-2-Methyl-1-phenyl-5-phenyliminopent-1-en-3-one
Vue d'ensemble
Description
(E)-2-Methyl-1-phenyl-5-phenyliminopent-1-en-3-one, more commonly known as MPP, is an organo-metallic compound that has been used in a variety of scientific research applications. MPP is a synthetic compound that has been used in a variety of biological, biochemical and physiological experiments, as well as in the synthesis of other compounds.
Applications De Recherche Scientifique
Asymmetric Synthesis and Isomerization
The compound has been studied in the context of asymmetric synthesis, particularly in enantioface differentiating processes. For instance, prochiral 3-methyl-5-phenylpent-2-ene was isomerized using chiral ruthenium complexes, leading to the formation of (S)-(+)-1-Phenyl-3-methylpent-1-ene, showcasing the compound's potential in stereochemical control and enantioselective synthesis (Matteoli et al., 1984).
Synthesis and Characterization of Polymers
There's significant research into the synthesis and characterization of polymers involving variants of this compound. One study focused on the chemical reduction of poly(1-methyl-1-phenyl-1-sila-cis-pent-3-ene) with diimide, leading to the creation of poly(1-methyl-1-phenyl-1-silapentane), further showcasing the chemical's versatility in polymer synthesis and its role in modifying polymer properties (Liao & Weber, 1991).
Antibacterial Properties
The derivatives of this compound have been evaluated for their antibacterial activities against various bacterial strains, including Escherichia coli and Staphylococcus aureus. This indicates its potential applications in developing new antibacterial agents (Zhou et al., 2015).
Propriétés
IUPAC Name |
(E)-2-methyl-1-phenyl-5-phenyliminopent-1-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c1-15(14-16-8-4-2-5-9-16)18(20)12-13-19-17-10-6-3-7-11-17/h2-11,13-14H,12H2,1H3/b15-14+,19-13? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSFCIKKOBHCJS-DWWNIMARSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)CC=NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)CC=NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-Methyl-1-phenyl-5-phenyliminopent-1-en-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



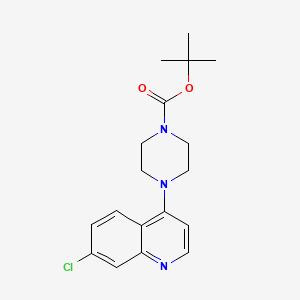


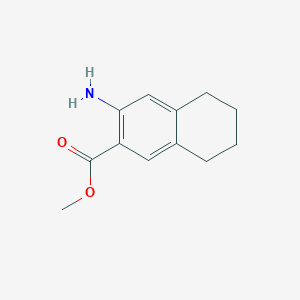

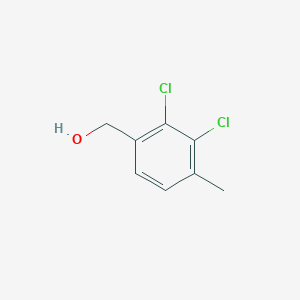
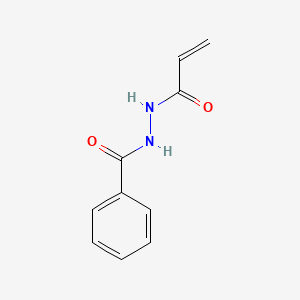
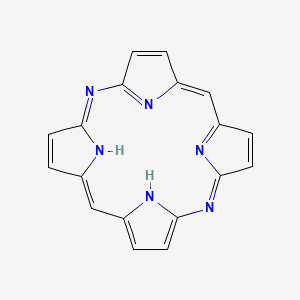

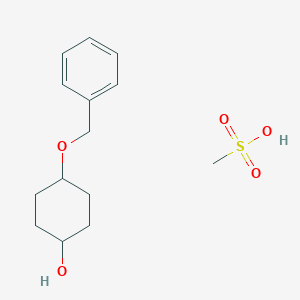
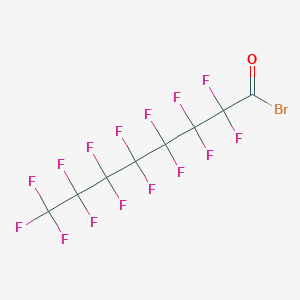

![4-{[4-(Methoxycarbonyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B1456545.png)
